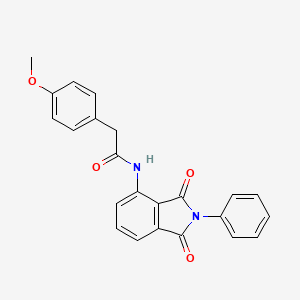

8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Optogenetics

The compound “Oprea1_054451” has been mentioned in the context of optogenetics . Optogenetics is a method that combines genetic and optic approaches to control the electrical activity of excitable cells (neurons and muscle fibers). This method is based on the implementation of specific light-sensitive proteins, which change their conformation under light with a specific wavelength, resulting in ionic currents flowing across the cell membrane .

Fast Proton-Induced Fission

The compound “Oprea1_374045” has been associated with fast proton-induced fission of 238U . This process has been investigated from the threshold up to 40 MeV. Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated . This research has implications for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .

Open Science Research

The compound “Oprea1_245411” has been linked to open science research . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

Fibrosis Prevention

The compound “CCG-49101” has been used in a preclinical model of fibrosis . A novel MRTF/SRF inhibitor, CCG-222740, was used to prevent scar tissue formation in an established rabbit model of glaucoma filtration surgery .

Brewery Techniques

The compound “F3260-0059” has been associated with brewery techniques . Filtration, a process that has many applications in breweries, varies according to the type of beer and the brewing stage concerned .

Medical Devices

The compound “8-(4-benzyl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” has been linked to medical devices . Specifically, it has been associated with ASTM F3260-18, a standard test method for determining the flexural stiffness of medical textiles .

Direcciones Futuras

The future directions or applications of this compound are not specified in the search results. This could include potential uses in research, medicine, or industry. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers , suggesting it may have potential for novel applications or investigations.

Propiedades

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-21-15-14(16(25)22(2)18(21)26)19-17(20-15)24-10-8-23(9-11-24)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSJEWPYCPUTHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3456311.png)

![ethyl 4-{[6-(cyclohexylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}benzoate](/img/structure/B3456326.png)

![ethyl 2-[(1-piperidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3456340.png)

![4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline](/img/structure/B3456353.png)

![8',9'-dimethoxy-3'-(3-pyridinyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3456377.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3456382.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3456398.png)

![N-(4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)-2-(2-thienyl)acetamide](/img/structure/B3456403.png)